5-Bromo-3-(methylthio)-1h-1,2,4-triazole

Beschreibung

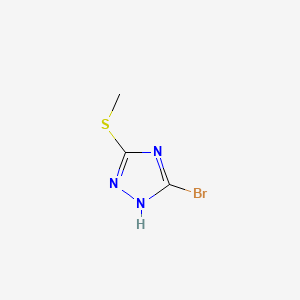

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-methylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3S/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIIPESHRNBIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672491 | |

| Record name | 5-Bromo-3-(methylsulfanyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-62-5 | |

| Record name | 5-Bromo-3-(methylthio)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15777-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(methylsulfanyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-(methylthio)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-3-(methylthio)-1H-1,2,4-triazole

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique physicochemical properties and ability to engage in diverse biological interactions.[1][2] This guide provides an in-depth, mechanistically-driven exploration of the synthesis of 5-Bromo-3-(methylthio)-1H-1,2,4-triazole, a highly versatile and functionalized building block for drug discovery and development. We will dissect a robust and efficient two-stage synthetic pathway, starting from readily available precursors. The narrative emphasizes the causality behind experimental choices, from reagent selection to reaction conditions, ensuring a reproducible and scalable protocol. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this synthesis.

Strategic Overview: Pathway Design & Retrosynthesis

The rational design of a synthetic pathway is predicated on a logical retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors.

Retrosynthetic Analysis

The target molecule, this compound, presents two key disconnections: the C-Br bond at the 5-position and the S-CH₃ bond.

-

Disconnection 1 (C-Br Bond): The bromo group can be installed via an electrophilic aromatic substitution on the electron-rich triazole ring. This points to 3-(methylthio)-1H-1,2,4-triazole as the immediate precursor.

-

Disconnection 2 (S-CH₃ Bond): The methylthio group is readily formed through an S-alkylation of a thiol. This leads back to the foundational heterocyclic core, 1H-1,2,4-triazole-3-thiol .

This analysis logically dictates a two-stage forward synthesis: first, the formation and methylation of the triazole-thiol core, followed by the selective bromination of the resulting intermediate.

Figure 1: Retrosynthetic analysis of the target molecule.

The Forward-Synthetic Strategy

The chosen pathway leverages common, high-yielding transformations in heterocyclic chemistry.

-

Stage 1: Synthesis of 3-(Methylthio)-1H-1,2,4-triazole (Intermediate II). This stage is a two-step process beginning with the synthesis of 1,2,4-triazole-3-thiol (also known as 1,2,4-triazole-3-thione) via the alkaline cyclization of an acylthiosemicarbazide intermediate.[3][4] This is followed by a nucleophilic S-alkylation reaction to install the methyl group.

-

Stage 2: Synthesis of this compound (Target Molecule). This stage involves the selective electrophilic bromination at the C5 position of the triazole ring. The methylthio group at C3 acts as an activating group, facilitating this transformation.

Figure 2: Overall forward-synthesis workflow.

Core Synthesis Pathway: A Mechanistic Dissection

A deep understanding of the reaction mechanisms and the rationale for reagent selection is critical for troubleshooting, optimization, and ensuring the integrity of the synthesis.

Stage 1: Synthesis of 3-(Methylthio)-1H-1,2,4-triazole (II)

Step 1.1: Formation of 1,2,4-Triazole-3-thiol (I)

The most classical and reliable method for constructing the 1,2,4-triazole-3-thiol core involves the reaction of thiosemicarbazide with a carboxylic acid, followed by cyclodehydration.[5] Using formic acid is the most direct route to the unsubstituted C5 position. The reaction proceeds via an N-acylthiosemicarbazide intermediate, which, upon heating in an alkaline medium (e.g., aqueous NaOH or KOH), undergoes an intramolecular cyclization followed by dehydration to yield the triazole ring.[6][7]

-

Causality of Experimental Choice: The alkaline medium is crucial. It deprotonates the terminal hydrazinic nitrogen, enhancing its nucleophilicity to attack the amide carbonyl carbon. This intramolecular condensation is a thermodynamically favorable process leading to the stable five-membered heterocyclic ring.

Step 1.2: S-Methylation of 1,2,4-Triazole-3-thiol (I)

The triazole-thiol (I) exists in a tautomeric equilibrium with its thione form. The exocyclic sulfur atom is a potent nucleophile. S-alkylation is typically achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[8]

-

Causality of Experimental Choice:

-

Methylating Agent: Dimethyl sulfate is a highly efficient and cost-effective methylating agent for this transformation. Methyl iodide is also effective but can be more expensive.

-

Base: A base such as sodium hydroxide or potassium carbonate is required to deprotonate the thiol (or the N-H followed by tautomerization), generating the highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl group of the methylating agent in a classic SN2 reaction. The reaction is often performed in a polar solvent like ethanol or water.

-

Stage 2: Electrophilic Bromination of Intermediate (II)

The final step is the regioselective bromination of the 3-(methylthio)-1H-1,2,4-triazole (II). The triazole ring is considered electron-rich and is susceptible to electrophilic substitution. The C5 position is the most electron-rich and sterically accessible site for attack.

-

Causality of Experimental Choice:

-

Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the preferred reagent.[9] NBS provides a constant, low-concentration source of electrophilic bromine (Br⁺), which significantly reduces the risk of over-bromination and the formation of hazardous byproducts. It is also a crystalline solid that is safer and easier to handle than liquid bromine.

-

Solvent: A polar aprotic solvent like acetonitrile or a chlorinated solvent like chloroform is typically used. The reaction is often initiated with a radical initiator like AIBN or simply by heating, although ionic pathways can also operate depending on the conditions.[9] The mechanism involves the generation of a bromine radical or cation which then attacks the triazole ring to form a sigma complex, followed by rearomatization to yield the final product.

-

Figure 3: Simplified electrophilic bromination mechanism.

Validated Experimental Protocols

The following protocols are detailed to ensure reproducibility. Adherence to all safety precautions is mandatory.

Protocol for Stage 1: 3-(Methylthio)-1H-1,2,4-triazole (II)

Step 1.1: Synthesis of 4H-1,2,4-triazole-3-thiol (I)

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add thiosemicarbazide (0.5 mol, 45.57 g) and formic acid (90%, 1.0 mol, 38 mL).

-

Heat the mixture under reflux for 4-5 hours. The mixture will become a clear solution and then solidify.

-

Cool the reaction mixture to room temperature. Add 100 mL of cold water and break up the solid mass.

-

Filter the crude product, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry.

-

To a 500 mL beaker, add the crude product and a 10% aqueous sodium carbonate solution until the solid dissolves completely.

-

Treat the solution with activated charcoal, heat to 60-70 °C for 15 minutes, and filter while hot.

-

Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid to pH 5-6.

-

Collect the precipitated white solid by filtration, wash with abundant cold water, and dry in an oven at 80 °C.

Step 1.2: S-Methylation to yield 3-(Methylthio)-1H-1,2,4-triazole (II)

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4H-1,2,4-triazole-3-thiol (I) (0.3 mol, 30.34 g) in 200 mL of 8% aqueous sodium hydroxide.

-

Cool the solution to 10-15 °C in an ice-water bath.

-

CAUTION: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Add dimethyl sulfate (0.33 mol, 41.6 g, ~31.3 mL) dropwise via the dropping funnel over 1 hour, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, continue stirring at room temperature for an additional 3 hours.

-

Collect the resulting white precipitate by filtration.

-

Wash the solid with cold water and recrystallize from an ethanol/water mixture to afford pure 3-(methylthio)-1H-1,2,4-triazole (II) as white crystals.

Protocol for Stage 2: this compound

-

In a 250 mL round-bottom flask, dissolve 3-(methylthio)-1H-1,2,4-triazole (II) (0.1 mol, 11.51 g) in 150 mL of acetonitrile.

-

Add N-Bromosuccinimide (NBS) (0.1 mol, 17.8 g) to the solution in one portion.

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 150 mL of ethyl acetate and wash with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine and succinimide byproduct, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) to yield the final product, this compound, as a crystalline solid.

Data & Characterization Summary

Table of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1.1 | Cyclization | Thiosemicarbazide, Formic Acid | None (neat) | Reflux | 4-5 | 75-85% |

| 1.2 | S-Methylation | (CH₃)₂SO₄, NaOH | Water | 10-20 | 4 | 80-90% |

| 2.0 | Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | Reflux (~82) | 2-3 | 85-95% |

Physicochemical Properties of Final Product

| Property | Value |

| Molecular Formula | C₃H₃BrN₄S |

| Molecular Weight | 207.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected in the range of 150-170 °C (literature dependent) |

| ¹H NMR (DMSO-d₆) | δ ~2.6 (s, 3H, S-CH₃), ~14.5 (br s, 1H, N-H) |

| ¹³C NMR (DMSO-d₆) | δ ~15 (S-CH₃), ~145 (C-Br), ~160 (C-SMe) |

Conclusion

This guide has detailed a logical, efficient, and reproducible synthetic pathway for this compound. By breaking the synthesis into two primary stages—formation of the methylated triazole core and subsequent electrophilic bromination—we have established a robust protocol grounded in fundamental principles of heterocyclic chemistry. The rationale behind the selection of reagents like dimethyl sulfate and N-bromosuccinimide has been explained to highlight the importance of efficiency, safety, and selectivity.[8][9] The resulting molecule is a valuable intermediate, primed with two distinct functional handles—the reactive bromo group (ideal for cross-coupling reactions) and the triazole N-H (for further substitution)—making it a powerful asset for the construction of complex molecular architectures in pharmaceutical research.

References

-

ResearchGate. Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. Available at: [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

-

Scientific Research Publishing. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

-

PubChem. 5-bromo-4-methyl-1H-1,2,3-triazole. Available at: [Link]

-

Marmara Pharmaceutical Journal. MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Available at: [Link]

-

PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. Available at: [Link]

-

MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Available at: [Link]

-

PrepChem.com. Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Available at: [Link]

-

SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]

-

National Center for Biotechnology Information (PMC). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

-

National Center for Biotechnology Information (PMC). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

-

National Center for Biotechnology Information (PMC). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available at: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available at: [Link]

-

ResearchGate. Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Available at: [Link]

-

ARKAT USA, Inc. Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Available at: [Link]

-

Farmacia Journal. 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Available at: [Link]

-

ARKAT USA, Inc. Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Available at: [Link]

-

Scientific Research Publishing. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

A Technical Guide to 5-Bromo-3-(methylthio)-1H-1,2,4-triazole: Properties, Synthesis, and Reactivity for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of therapeutic agents with diverse biological activities, including antifungal and anticancer properties[1][2]. Within this important class of heterocycles, 5-Bromo-3-(methylthio)-1H-1,2,4-triazole emerges as a particularly valuable bifunctional building block. It presents two distinct and chemically addressable sites for molecular elaboration: a reactive bromo-substituent amenable to substitution and cross-coupling reactions, and a methylthio group that can be readily modified through oxidation. This guide provides an in-depth examination of the chemical properties, synthesis, and strategic reactivity of this compound, offering field-proven insights for its application in the design and development of novel chemical entities.

Molecular Profile and Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing three nitrogen atoms, substituted with a bromine atom at the C5 position and a methylthio group at the C3 position. The electron-withdrawing nature of the triazole ring, combined with the specific substituent pattern, dictates its unique chemical behavior.

Caption: Chemical Structure of this compound.

The key physicochemical properties of the compound are summarized below. It is important to note that while core identification data is readily available, extensive experimental data for properties like melting point and solubility are not widely published[3].

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 35270-15-4 | |

| Chemical Formula | C₃H₄BrN₃S | [4] |

| Molecular Weight | 194.06 g/mol | |

| Appearance | Typically an off-white to yellow solid | Supplier Data |

| Solubility | Poorly soluble in water; soluble in DMSO, DMF | [5] |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

Synthesis and Mechanistic Considerations

The synthesis of 3,5-disubstituted 1,2,4-triazoles can be achieved through various routes[6][7]. A logical and efficient pathway to this compound begins with the cyclization of a thiosemicarbazide derivative, followed by methylation and subsequent electrophilic bromination. This multi-step approach provides a reliable method for accessing the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the synthesis of related 1,2,4-triazole derivatives[8][9].

Step 1: Synthesis of 5-substituted-1,2,4-triazole-3-thiol

-

Reagents & Setup: A round-bottom flask is charged with the appropriate carboxylic acid hydrazide and a stoichiometric equivalent of an isothiocyanate. Ethanol or another suitable solvent is added.

-

Reaction: The mixture is refluxed in the presence of a base, such as potassium hydroxide, for several hours. The base catalyzes the intramolecular dehydrative cyclization of the intermediate thiosemicarbazide.

-

Work-up: Upon cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the triazole-3-thiol product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure 5-substituted-2,4-dihydro-1,2,4-triazole-3-thione[8].

Step 2: S-Methylation

-

Reagents & Setup: The synthesized triazole-3-thiol is dissolved in an appropriate solvent (e.g., acetone) in a flask. A base (e.g., sodium hydroxide solution) is added to deprotonate the thiol, forming a thiolate.

-

Reaction: A methylating agent, such as dimethyl sulfate or methyl iodide, is added dropwise to the cooled solution[10]. The reaction is stirred at room temperature until completion, monitored by TLC. The nucleophilic thiolate displaces the sulfate or iodide, forming the methylthio ether.

-

Work-up: The solvent is removed under reduced pressure. The residue is diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated to yield 3-(methylthio)-1H-1,2,4-triazole, which may be purified further by chromatography if necessary.

Step 3: C5-Bromination

-

Reagents & Setup: The 3-(methylthio)-1H-1,2,4-triazole is dissolved in a suitable solvent such as acetonitrile or carbon tetrachloride.

-

Reaction: N-Bromosuccinimide (NBS) is added portion-wise to the solution. The C5 position of the 1,2,4-triazole ring is susceptible to electrophilic substitution[11]. The reaction may be initiated with a radical initiator like benzoyl peroxide or proceed under thermal conditions.

-

Work-up: After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sulfate, filtered, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Chemical Reactivity and Strategic Derivatization

The synthetic utility of this compound lies in the distinct reactivity of its two functional groups. This allows for selective and sequential modifications to build molecular complexity.

Caption: Key reaction pathways for derivatization of the title compound.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The bromine atom at the C5 position is the most versatile functional handle on the molecule. The electron-deficient nature of the 1,2,4-triazole ring activates the C5 carbon towards nucleophilic attack, making the bromide an excellent leaving group[11]. This facilitates displacement by a wide range of nucleophiles.

-

Causality: The three nitrogen atoms in the ring act as powerful electron-withdrawing groups, polarizing the C-Br bond and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the substitution reaction.

-

Applications: This reaction is a primary strategy for introducing diversity. Amines, azides, thiols, and alkoxides can readily displace the bromide to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively[11][12].

Representative Protocol: Amination

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add the desired amine (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 80-120 °C and monitor by TLC.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purify the resulting 5-amino-3-(methylthio)-1H-1,2,4-triazole derivative via column chromatography.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized to afford the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).

-

Causality: Reagents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide are effective for this transformation. The extent of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidant and the reaction conditions[5].

-

Applications: Converting the lipophilic methylthio group into a polar, hydrogen-bond-accepting sulfone dramatically alters the molecule's physicochemical properties[5]. This is a key tactic in drug design to improve solubility, modulate metabolic stability, and engage with biological targets through hydrogen bonding.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent also serves as a handle for powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

-

Causality: The C-Br bond can undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

-

Applications: These reactions allow for the direct installation of aryl, heteroaryl, or alkyl groups at the C5 position, providing access to complex molecular architectures that are difficult to construct via traditional SNAr chemistry[5].

Utility in Medicinal Chemistry and Drug Discovery

The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous marketed drugs[2]. Derivatives have demonstrated a vast range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects[1][13].

This compound is an ideal starting point for generating libraries of novel compounds for high-throughput screening. Its bifunctional nature allows for a "two-vector" diversification strategy:

-

Vector 1 (C5): A wide variety of substituents can be introduced at the C5 position via SNAr or cross-coupling to explore the surrounding pocket of a biological target.

-

Vector 2 (C3): The methylthio group can be maintained for its lipophilic character or oxidized to the sulfone to enhance polarity and introduce a hydrogen bond acceptor.

This strategic combination allows for the fine-tuning of a compound's structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties, accelerating the hit-to-lead optimization process in drug discovery programs.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined synthesis and predictable, orthogonal reactivity at two distinct positions provide researchers with a powerful tool for the systematic exploration of chemical space. By leveraging the chemistry of the C5-bromo and C3-methylthio groups, scientists can efficiently generate novel and diverse molecular scaffolds, significantly aiding the quest for the next generation of therapeutic agents.

References

-

Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles - ResearchGate. (2025). Retrieved from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022). Retrieved from [Link]

-

Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. - ResearchGate. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). Retrieved from [Link]

-

This compound | P&S Chemicals. Retrieved from [Link]

-

One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides | Organic Letters - ACS Publications. Retrieved from [Link]

-

One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - NIH. Retrieved from [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]

-

Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole - PrepChem.com. Retrieved from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Retrieved from [https://www.mdpi.com/2 organics-06-00041]([Link] organics-06-00041)

-

Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts - RSC Publishing. Retrieved from [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. (2025). Retrieved from [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. Retrieved from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Retrieved from [Link]

-

Editorial: Pharmaceutical insights into the triazoles: Recent advances - PMC - NIH. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Editorial: Pharmaceutical insights into the triazoles: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine (99451-55-5) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 9. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Bromo-3-(methylthio)-1H-1,2,4-triazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of the heterocyclic compound 5-Bromo-3-(methylthio)-1H-1,2,4-triazole. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes expected spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures and relevant scientific literature. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, offering insights into the structural elucidation and analytical characterization of this and related 1,2,4-triazole derivatives.

Introduction: The Significance of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The precise substitution pattern on the triazole ring is critical for modulating pharmacological activity, and therefore, unambiguous structural confirmation is paramount. Spectroscopic techniques are the primary tools for such characterization. This guide focuses on this compound, a molecule featuring key substituents—a bromine atom and a methylthio group—that are expected to significantly influence its chemical and biological profile. Understanding its spectroscopic signature is the first step in its potential development as a bioactive agent.

Molecular Structure and Tautomerism

This compound can exist in different tautomeric forms. The 1H-tautomer is generally the most stable form for 1,2,4-triazoles. The structural representation is crucial for interpreting the spectroscopic data, particularly the NMR spectra.

Figure 1: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Fragmentation Pathways

Under electron ionization (EI), 1,2,4-triazole derivatives typically undergo characteristic ring cleavage. For this compound, the molecular ion peak (M+) would be expected, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Key fragmentation pathways would likely involve:

-

Loss of the methyl group (-CH₃): Leading to a significant [M-15]⁺ fragment.

-

Loss of the entire methylthio group (-SCH₃): Resulting in a [M-47]⁺ fragment.

-

Cleavage of the triazole ring: This can lead to a variety of smaller fragments. Common losses from the triazole ring include N₂ and HCN.[1]

-

Loss of bromine radical (-Br): Giving a [M-79/81]⁺ fragment.

Caption: Predicted major fragmentation pathways for this compound in MS.

Predicted Mass Spectrum Data

| m/z (relative intensity) | Proposed Fragment Ion | Notes |

| 208/210 (High) | [M]⁺˙ Molecular Ion | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) |

| 193/195 (Moderate) | [M - CH₃]⁺ | Loss of a methyl radical |

| 129 (Moderate) | [M - Br]⁺ | Loss of a bromine radical |

| 161/163 (Low) | [M - SCH₃]⁺ | Loss of a methylthio radical |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The mixture is then compressed in a pellet-forming die under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C-N, and C-S functional groups. The presence of the bromine substituent will influence the fingerprint region.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3150-3000 | N-H stretching (of the triazole ring) | Medium, Broad |

| 2950-2850 | C-H stretching (of the methyl group) | Weak to Medium |

| 1620-1550 | C=N stretching (in the triazole ring) | Medium to Strong |

| 1450-1350 | C-N stretching (in the triazole ring) | Medium to Strong |

| ~700-600 | C-S stretching | Weak to Medium |

| ~600-500 | C-Br stretching | Medium to Strong |

Note: These are approximate ranges and the exact positions can be influenced by the overall molecular structure and intermolecular interactions in the solid state.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: A suitable deuterated solvent that can dissolve the compound is chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for triazole derivatives.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: The NMR spectra (¹H, ¹³C, and potentially 2D spectra like COSY and HSQC) are acquired on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the N-H proton of the triazole ring and the methyl protons of the methylthio group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 15.0 | Broad Singlet | 1H | N-H (Triazole) | The acidic proton on the triazole ring is typically deshielded and often appears as a broad signal due to exchange.[2][5] |

| ~2.65 | Singlet | 3H | S-CH₃ | The methyl protons adjacent to a sulfur atom are expected in this region. Data from the analogous 8-Bromo-5-(methylthio)-[6][7][8]triazolo[4,3-c]pyrimidine shows a singlet at δ 2.65 ppm for the methylthio group.[8] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-170 | C3 (C-S) | The carbon atom attached to the sulfur and two nitrogen atoms is expected to be significantly deshielded. |

| ~140-150 | C5 (C-Br) | The carbon atom attached to the bromine and two nitrogen atoms will also be deshielded, but likely less so than C3. |

| ~15 | S-CH₃ | The methyl carbon attached to sulfur is expected to appear in the aliphatic region. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging established spectroscopic principles and data from closely related compounds, we have constructed a detailed profile encompassing mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This information serves as a valuable baseline for the identification, characterization, and quality control of this and similar 1,2,4-triazole derivatives in a research and development setting. Experimental verification of these predicted data is recommended for definitive structural confirmation.

References

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). Journal of University of Anbar for Pure Science.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.

-

8-Bromo-5-(methylthio)-[6][7][8]triazolo[4,3-c]pyrimidine. Vulcanchem.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.

- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol deriv

- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.).

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. (2022). KTU ePubl.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC.

- Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. (n.d.).

-

Experimental (a)[9] and theoretical (b) IR spectra of triazole. (n.d.). ResearchGate.

- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.).

- Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2020). MDPI.

- Mass Spectrometry - Fragmentation P

- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar

- 5-Methylamino-3-methylthio-1,2,4-triazole - Optional[13C NMR] - Chemical Shifts. (n.d.).

- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025).

- ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020).

- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (n.d.). PubMed.

- ELECTRON IONIS

- fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.

- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry.

- FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. (n.d.).

- Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. (n.d.). RSC Publishing.

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH.

- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evalu

- Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2025). PubMed Central.

- Synthesis, characterization and pharmacological studies of sulphur containing 1,2,4-triazole derivatives. (2014).

- One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. (n.d.).

- 3-Amino-5-methylthio-1H-1,2,4-triazole 98%. (n.d.). Sigma-Aldrich.

- CAS 1209935-35-2 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole. (n.d.). Alfa Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. ijrpc.com [ijrpc.com]

- 5. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine (99451-55-5) for sale [vulcanchem.com]

- 9. rsc.org [rsc.org]

A Senior Application Scientist's Guide to 5-Bromo-3-(methylthio)-1H-1,2,4-triazole: A Versatile Building Block for Complex Molecule Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-(methylthio)-1H-1,2,4-triazole has emerged as a highly valuable and versatile starting material in modern synthetic organic chemistry. Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling and nucleophilic substitution, alongside a modifiable methylthio group, provides a powerful platform for the construction of complex molecular architectures. This guide offers an in-depth technical exploration of this reagent, grounded in established chemical principles and field-proven applications. We will dissect the causality behind its reactivity, present detailed, self-validating protocols for its key transformations, and illustrate its strategic importance in the synthesis of pharmacologically relevant scaffolds.

Core Characteristics of the Starting Material

Physicochemical Identity

This compound is a stable, typically solid, heterocyclic compound. A comprehensive understanding of its fundamental properties is the first step in its effective application.

| Property | Value | Source |

| CAS Number | 15777-62-5 | [1] |

| Molecular Formula | C₃H₄BrN₃S | [1] |

| Molecular Weight | 194.06 g/mol | Inferred from formula |

| IUPAC Name | This compound | [1] |

| Appearance | Typically a powder | [2] |

The Causality of Synthetic Versatility

The utility of this triazole derivative stems from the distinct and complementary reactivity of its two key functional groups. The electron-deficient nature of the 1,2,4-triazole ring significantly influences the reactivity of the C5-bromo and C3-methylthio substituents. This electronic arrangement activates the C-Br bond for a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). Simultaneously, the methylthio group offers a secondary site for chemical modification, such as oxidation to sulfoxides or sulfones, which can further modulate the molecule's electronic properties and biological activity. This dual functionality makes it a prime building block for creating diverse molecular libraries, particularly in the fields of medicinal and agricultural chemistry.[2][3]

Strategic Synthetic Transformations

The strategic value of this compound is best demonstrated through its application in powerful C-C and C-N bond-forming reactions.

Caption: Synthetic utility of the starting material.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[4][5] For this compound, this reaction provides a reliable and high-yield pathway to introduce a wide array of aryl or heteroaryl substituents at the C5 position.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst into the C-Br bond of the triazole, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][6] The choice of ligand, base, and solvent is critical for achieving high efficiency and is substrate-dependent.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Inert Atmosphere: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), under a stream of nitrogen or argon.[7]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-3-(methylthio)-1H-1,2,4-triazole.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[8][9] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines.

Mechanistic Insight: Similar to the Suzuki coupling, this reaction is mediated by a palladium catalyst. The cycle involves oxidative addition of the palladium into the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[10][11] The development of sterically hindered phosphine ligands has been crucial to the broad applicability and high efficiency of this transformation.[8]

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Inert Atmosphere: Charge a reaction vessel with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.).

-

Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos) under an inert atmosphere.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Workup: Cool the reaction mixture, quench carefully with water or a saturated aqueous NH₄Cl solution, and extract with an organic solvent. The combined organic phases are washed, dried, and concentrated.

-

Purification: The residue is purified via column chromatography to yield the target amino-triazole derivative.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing character of the 1,2,4-triazole ring activates the C5 position towards nucleophilic attack, allowing the displacement of the bromide ion.[12] This provides a complementary, often palladium-free, method for introducing heteroatom nucleophiles.

Mechanistic Insight: The SNAr reaction typically proceeds through a two-step, addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the bromide leaving group restores the aromaticity of the ring.[13] The rate of this reaction is highly dependent on the strength of the nucleophile and the stability of the intermediate.

Protocol: General Procedure for SNAr with Alkoxides

-

Nucleophile Preparation: In a dry reaction flask under an inert atmosphere, prepare the sodium or potassium alkoxide by adding the corresponding alcohol (e.g., methanol, ethanol) to a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.

-

Substrate Addition: Add this compound (1.0 equiv.) to the solution of the alkoxide.

-

Reaction: The reaction can often proceed at room temperature or with gentle heating. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Once complete, carefully quench the reaction with water. Extract the product with an appropriate organic solvent.

-

Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography or recrystallization.

Application in Medicinal Chemistry

The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide range of clinically used drugs, including antifungal and anti-inflammatory agents.[3][14] The synthetic methods described above, using this compound as a starting material, provide direct access to novel derivatives with significant potential for drug discovery programs. For instance, the introduction of diverse aryl groups via Suzuki coupling or various amino functionalities via Buchwald-Hartwig amination allows for systematic structure-activity relationship (SAR) studies to optimize biological activity and pharmacokinetic properties.[3][15]

Conclusion

This compound is a powerful and versatile building block whose true potential is realized through a strategic application of modern synthetic methodologies. Its predictable reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides chemists with a reliable toolkit for the efficient synthesis of complex, high-value molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to leverage this starting material in their own synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

- Product information, this compound | P&S Chemicals.

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]

-

The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... - ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Available at: [Link]

-

1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 - PubChem. Available at: [Link]

-

Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative - ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - MDPI. Available at: [Link]

-

Begtrup, M., & Holm, J. (1993). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, (2), 191-197. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Available at: [Link]

-

New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - MDPI. Available at: [Link]

-

New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study - PubMed. Available at: [Link]

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC - NIH. Available at: [Link]

-

Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols - PubMed. Available at: [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - Semantic Scholar. Available at: [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. Available at: [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 3-Bromo-5-methyl-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Bromo-3-(methylthio)-1H-1,2,4-triazole (CAS: 15777-62-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-(methylthio)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore known for its diverse biological activities.[1][2] The strategic incorporation of a bromine atom and a methylthio group onto the triazole ring is anticipated to modulate its physicochemical properties and biological efficacy, making it a compelling candidate for further investigation. This guide will delve into its chemical characteristics, plausible synthetic routes based on established methodologies for related compounds, potential biological activities, and its role as a versatile chemical intermediate.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in the development of numerous therapeutic agents due to its unique chemical properties.[3] It is metabolically stable and capable of participating in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. The versatility of the triazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of steric, electronic, and lipophilic parameters to optimize pharmacological activity.[2]

Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including:

-

Antifungal: Many clinically used antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole core.

-

Antimicrobial: The triazole nucleus is a common feature in compounds with potent antibacterial properties.[4]

-

Anticancer: Certain triazole derivatives have shown promise as anticancer agents.[5]

-

Antiviral, anticonvulsant, and anti-inflammatory properties have also been reported for various triazole-containing compounds.[5]

The subject of this guide, this compound, combines the foundational triazole scaffold with two key functional groups that are expected to influence its biological profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 15777-62-5 | [6] |

| Molecular Formula | C₃H₄BrN₃S | [6] |

| IUPAC Name | This compound | [6] |

| Molecular Weight | 194.06 g/mol | [7] |

| Synonyms | 1H-1,2,4-Triazole, 5-bromo-3-(methylthio)- | [6] |

Synthesis Strategies: A-Plausible Pathway

A definitive, published synthetic protocol for this compound is not available in the reviewed literature. However, based on established synthetic methodologies for analogous 1,2,4-triazole derivatives, a plausible multi-step synthesis can be proposed. The most common and versatile approach involves the construction of the 1,2,4-triazole-3-thione core from a thiosemicarbazide precursor, followed by functional group manipulations.[2][8]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodological Considerations

Step 1: Synthesis of the 1,2,4-Triazole-3-thione Core

-

Acylation of Thiosemicarbazide: The synthesis would likely commence with the acylation of thiosemicarbazide. This is a standard reaction to form an acylthiosemicarbazide intermediate.

-

Base-Catalyzed Cyclization: The resulting acylthiosemicarbazide would then undergo intramolecular cyclization in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield the 5-substituted-1,2,4-triazole-3-thione. The choice of the acylating agent in the first step determines the substituent at the 5-position of the triazole ring. For the synthesis of the parent 3-thioxo-1,2,4-triazole, a simple acylating agent like formic acid could be used.

Step 2: S-Methylation

-

Reaction with a Methylating Agent: The 1,2,4-triazole-3-thione exists in tautomeric equilibrium with the 3-mercapto-1,2,4-triazole form. The thiol group is nucleophilic and can be readily alkylated. Treatment with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base would introduce the methylthio group at the 3-position.[9]

Step 3: Bromination

-

Electrophilic Aromatic Substitution: The final step would be the bromination of the 3-(methylthio)-1H-1,2,4-triazole intermediate. The triazole ring can undergo electrophilic substitution, and the bromine atom is expected to be introduced at the 5-position. Common brominating agents for such reactions include N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The reaction conditions would need to be carefully controlled to ensure regioselectivity and avoid over-bromination. A similar approach has been used for the synthesis of other bromo-substituted triazoles.[10]

Spectroscopic Characterization (Anticipated)

While experimental spectra for this compound are not available in the cited literature, we can predict the key features based on the analysis of related structures.[4][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the methyl protons of the methylthio group would likely appear in the range of δ 2.5-3.0 ppm. The N-H proton of the triazole ring would give rise to a broad singlet at a downfield chemical shift, typically above δ 10 ppm, the exact position of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show three distinct signals for the three carbon atoms in the molecule. The methyl carbon of the methylthio group is expected to resonate at around δ 15-20 ppm. The two carbon atoms of the triazole ring would appear at lower field, with their chemical shifts influenced by the bromo and methylthio substituents.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H group of the triazole ring.

-

C=N stretching: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the triazole ring.

-

C-S stretching: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the methyl group, the methylthio group, and potentially cleavage of the triazole ring.

Potential Biological Activities and Applications

The structural features of this compound suggest a high potential for biological activity, particularly as an antimicrobial and antifungal agent.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of 1,2,4-triazole derivatives.[12] The presence of a halogen, such as bromine, on the heterocyclic ring is a common strategy in medicinal chemistry to enhance biological activity. Halogen atoms can increase lipophilicity, facilitating membrane permeability, and can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets. The methylthio group can also contribute to the overall lipophilicity and may be involved in interactions within the active site of target enzymes.

Studies on structurally similar compounds, such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, have shown promising antimicrobial and antifungal effects.[12] Another related compound, 4-amino-5-(5-bromthiophen-2-yl)-1,2,4-triazole-3-thiol, has demonstrated significant antimicrobial activity against Staphylococcus aureus and antifungal activity against Candida albicans.[4] These findings strongly support the rationale for investigating the antimicrobial and antifungal properties of this compound.

Enzyme Inhibition

The 1,2,4-triazole scaffold is a known inhibitor of various enzymes. For instance, many antifungal triazoles target lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. The nitrogen atoms in the triazole ring can coordinate with the heme iron in the active site of this cytochrome P450 enzyme. It is plausible that this compound or its derivatives could exhibit inhibitory activity against this or other enzymes.

Agrochemical Applications

The 1,2,4-triazole core is also prevalent in a number of commercial fungicides and herbicides. The structural alerts present in this compound make it a candidate for screening in agrochemical applications.

As a Chemical Intermediate

Beyond its potential direct biological activity, this compound is a valuable intermediate for further chemical modifications. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide variety of other functional groups, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Potential reactivity of the bromo-substituent for further diversification.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential as a building block in drug discovery and agrochemical research. While specific experimental data for this compound is limited in the public domain, its structural features, based on the well-established importance of the 1,2,4-triazole scaffold and the influence of bromo and methylthio substituents, strongly suggest a high likelihood of interesting biological activity.

Future research should focus on:

-

Developing and publishing a robust and scalable synthetic protocol.

-

Comprehensive spectroscopic characterization to confirm its structure and provide a reference for future studies.

-

Systematic screening for a wide range of biological activities, including antimicrobial, antifungal, and anticancer assays.

-

Utilization as a chemical intermediate to generate libraries of novel derivatives for SAR exploration.

This in-depth guide, while highlighting the current knowledge gaps, provides a strong foundation and rationale for further investigation into this promising molecule.

References

- The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. (n.d.).

- Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.).

- Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. (n.d.). PrepChem.com.

- Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. (2022). Current issues in pharmacy and medicine: science and practice.

- A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole deriv

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023).

- Triazole as Pharmaceuticals Potentials. (n.d.).

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). NIH.

- CAS:15777-62-5 FT-0683560 5-Bromo-3-(methylthio) - Finetech Chem. (n.d.).

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. (n.d.).

- 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. (n.d.).

- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol deriv

- Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. (n.d.).

- Product information, this compound | P&S Chemicals. (n.d.).

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

Sources

- 1. benchchem.com [benchchem.com]

- 2. In vitro Biological Evaluation of 1,2,4-triazole Mannich Base [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. CAS:15777-62-5 FT-0683560 this compound Product Detail Information [finetechchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, biological evaluation, and molecular docking studies of novel 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles derivatives targeting Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

"5-Bromo-3-(methylthio)-1h-1,2,4-triazole" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-3-(methylthio)-1H-1,2,4-triazole

Foreword: The Structural Nuances of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a multitude of therapeutic agents.[1][2] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[2] The biological activity of any triazole derivative is inextricably linked to its three-dimensional structure. Therefore, a granular understanding of the molecular architecture and conformational dynamics of substituted 1,2,4-triazoles is paramount for rational drug design and development.

This guide focuses on This compound , a molecule featuring key substituents that modulate its physicochemical properties. The electron-withdrawing bromine atom and the flexible methylthio group introduce specific structural and electronic features. We will dissect the critical aspects of its structure, from the fundamental challenge of tautomerism to the subtleties of its conformational landscape, providing both theoretical grounding and practical methodologies for its characterization.

Part 1: Deciphering the Core Molecular Structure

The definitive description of a molecule's structure begins with its connectivity and the spatial arrangement of its atoms. For heterocyclic systems like 1,2,4-triazoles, this is complicated by the phenomenon of tautomerism.

The Challenge of Tautomerism: A Dynamic Equilibrium

Prototropic tautomerism, the migration of a proton between different atoms, is a fundamental characteristic of the 1,2,4-triazole ring.[1][3] For an N-unsubstituted triazole like the title compound, the proton can reside on one of three nitrogen atoms, leading to a dynamic equilibrium between the 1H, 2H, and 4H tautomers.

The relative stability and population of these tautomers are governed by a delicate balance of factors, including the electronic nature of the substituents, solvent polarity, and temperature.[1][4] Computational studies on related 1,2,4-triazoles have shown that substituent effects can significantly shift this equilibrium, favoring one form over the others.[5] For this compound, the interplay between the electron-withdrawing bromo group at C5 and the methylthio group at C3 will dictate the preferred tautomeric state in a given environment. Determining the dominant tautomer is crucial, as it defines the molecule's hydrogen bonding capacity and overall shape, which in turn governs its interaction with biological targets.[1]

Caption: Prototropic tautomerism in 5-Bromo-3-(methylthio)-1,2,4-triazole.

Geometric Parameters: Insights from X-ray Crystallography

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, extensive crystallographic data exists for structurally related substituted 1,2,4-triazoles.[6][7][8][9] This body of work allows us to predict the expected geometric parameters with high confidence. The 1,2,4-triazole ring is characteristically planar.[10]

Analysis of related structures, such as 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one, reveals key interaction motifs.[9] In that crystal structure, a C—Br···O=C interaction with a distance of 2.877 Å plays a crucial role in forming infinite chains, highlighting the potential for the bromine atom to act as a halogen bond donor.[9] It is reasonable to hypothesize that in the solid state, this compound would exhibit similar intermolecular interactions, such as N-H···N hydrogen bonds and potentially C-Br···N or C-Br···S halogen bonds, which would significantly influence its crystal packing.

Table 1: Predicted Geometric Parameters for the this compound Ring

| Parameter | Bond/Angle | Expected Value | Rationale / Comparative Source |

| Bond Lengths | |||

| C3-S | ~1.75 Å | Typical C-S single bond length in thioether-substituted heterocycles. | |

| C5-Br | ~1.87 Å | Based on related bromo-substituted aromatic heterocycles. | |

| N1-N2 | ~1.38 Å | Derived from crystallographic data of various 1,2,4-triazoles.[8][10] | |

| N4-C5 | ~1.33 Å | Derived from crystallographic data of various 1,2,4-triazoles.[8][10] | |

| C3-N4 | ~1.34 Å | Derived from crystallographic data of various 1,2,4-triazoles.[8][10] | |

| Bond Angles | |||

| N1-N2-C3 | ~104° | Characteristic of five-membered heterocyclic rings.[10] | |

| N2-C3-N4 | ~114° | Characteristic of five-membered heterocyclic rings.[10] | |

| C3-N4-C5 | ~104° | Characteristic of five-membered heterocyclic rings.[10] | |

| N4-C5-N1 | ~114° | Characteristic of five-membered heterocyclic rings.[10] | |

| C5-N1-N2 | ~104° | Characteristic of five-membered heterocyclic rings.[10] |

Note: These values are predictive and based on data from analogous structures. Definitive values must be determined experimentally.

Part 2: Conformational Landscape and Dynamics

Beyond the static picture of the molecular structure, the conformational flexibility, particularly of the methylthio substituent, is critical to understanding the molecule's behavior in solution and its ability to adapt to a binding site.

Rotational Isomerism of the Methylthio Group

The primary source of conformational flexibility in this compound is the rotation around the C3-S bond. This rotation governs the spatial orientation of the methyl group relative to the plane of the triazole ring. The energy barrier to this rotation is expected to be relatively low, suggesting that the molecule likely exists as a mixture of conformers in solution at room temperature.

The Power of Computational Chemistry